molecular formula C25H22O5 B2661074 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one CAS No. 859138-24-2

3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one

Cat. No. B2661074
CAS RN: 859138-24-2
M. Wt: 402.446
InChI Key: XQQCMODAEUSHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one, also known as DMC, is a synthetic compound belonging to the flavonoid family. It has been studied extensively due to its potential therapeutic properties.

Mechanism of Action

3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory genes. Additionally, 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key contributors to the development of many diseases. 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one has also been shown to inhibit cancer cell proliferation and induce apoptosis. Additionally, 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one has been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. Additionally, 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one in lab experiments is that it may not accurately reflect the effects of natural flavonoids found in food sources.

Future Directions

There are several potential future directions for research on 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one may have potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further research is also needed to determine the optimal dosage and administration of 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one for therapeutic use.
Conclusion:
3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one is a synthetic compound belonging to the flavonoid family that has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one exerts its effects through a variety of mechanisms, including the inhibition of pro-inflammatory enzymes and the activation of the Nrf2 pathway. While there are advantages and limitations to using 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one in lab experiments, it shows promise as a therapeutic agent for a variety of diseases. Further research is needed to fully understand the potential of 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one and its applications in medicine.

Synthesis Methods

3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, Suzuki coupling reaction, and Pd-catalyzed cross-coupling reaction. The most commonly used method involves the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methylphenyl ketone in the presence of a base.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. 3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one has been studied in vitro and in vivo, and has shown promising results in animal models of various diseases.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O5/c1-16-6-4-5-7-18(16)14-29-19-9-10-20-23(13-19)30-15-21(25(20)26)17-8-11-22(27-2)24(12-17)28-3/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQCMODAEUSHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one

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